molecular formula C14H12N2Na2O6S2 B8498666 Disodium 4,4'-diaminostilbene-2,2'-disulfonate

Disodium 4,4'-diaminostilbene-2,2'-disulfonate

Cat. No. B8498666
M. Wt: 414.4 g/mol
InChI Key: YAKFHPREDNNSFX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 4,4'-diaminostilbene-2,2'-disulfonate is a useful research compound. Its molecular formula is C14H12N2Na2O6S2 and its molecular weight is 414.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Disodium 4,4'-diaminostilbene-2,2'-disulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium 4,4'-diaminostilbene-2,2'-disulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Disodium 4,4'-diaminostilbene-2,2'-disulfonate

Molecular Formula

C14H12N2Na2O6S2

Molecular Weight

414.4 g/mol

IUPAC Name

disodium;5-amino-2-[2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate

InChI

InChI=1S/C14H14N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2

InChI Key

YAKFHPREDNNSFX-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 300 ml steel autoclave is charged with 48 g of sodium 4,4'-dinitrostilbene-2,2'-disulfonate, 174 g of water, 0.15 ml of 0.5 M H2SO4, 1.4 g of activated carbon, 64 mg of 5% Pt/C and 12 mg of NH4VO3. The autoclave is closed and flushed with nitrogen. The hydrogenation is carried out at 70° C. with the controlled addition of hydrogen of 2.5 NI/h (max. 4-5 bar hydrogen). After the hydrogenation is terminated, the autoclave is rendered inert, the catalyst is filtered off and the reaction mixture is analysed with HPLC. The results are listed in Table 3.
[Compound]
Name
steel
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One
[Compound]
Name
NH4VO3
Quantity
12 mg
Type
reactant
Reaction Step One
Name
Quantity
64 mg
Type
catalyst
Reaction Step One
Name
Quantity
174 g
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.